Dimethyl hexatriacontanedioate
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Overview
Description
Dimethyl hexatriacontanedioate is a chemical compound with the molecular formula C38H74O4. It is an ester derived from hexatriacontanedioic acid and methanol. This compound is known for its long carbon chain, which imparts unique physical and chemical properties. It is primarily used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl hexatriacontanedioate can be synthesized through the esterification of hexatriacontanedioic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Dimethyl hexatriacontanedioate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products:
Oxidation: Hexatriacontanedioic acid.
Reduction: Hexatriacontanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl hexatriacontanedioate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain esters and their reactivity.
Biology: Research on lipid metabolism and the role of long-chain esters in biological systems often involves this compound.
Industry: Used in the production of lubricants, surfactants, and polymer additives due to its hydrophobic nature and stability.
Mechanism of Action
The mechanism of action of dimethyl hexatriacontanedioate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its long carbon chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their activity and stability.
Comparison with Similar Compounds
Dimethyl octadecanedioate: A shorter-chain analog with similar ester functionality.
Dimethyl eicosanedioate: Another long-chain ester with comparable properties.
Uniqueness: Dimethyl hexatriacontanedioate stands out due to its exceptionally long carbon chain, which imparts unique physical properties such as higher melting point and increased hydrophobicity. These characteristics make it particularly useful in applications requiring long-chain stability and reactivity.
Properties
CAS No. |
79085-79-3 |
---|---|
Molecular Formula |
C38H74O4 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
dimethyl hexatriacontanedioate |
InChI |
InChI=1S/C38H74O4/c1-41-37(39)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(40)42-2/h3-36H2,1-2H3 |
InChI Key |
ZSFHWYJZLKFRRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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